Dimethyl (1-methoxyethenyl)phosphonate
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Overview
Description
Dimethyl (1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxyethenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. For instance, the reaction of dimethyl phosphite with 1-methoxyethene in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methoxy or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dimethyl (1-methoxyethenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (1-methoxyethenyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (1-methoxyethenyl)phosphonate include:
- Dimethyl methylphosphonate
- Dimethyl phosphite
- Dimethyl phosphonate
Uniqueness
This compound is unique due to the presence of the 1-methoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
38432-10-9 |
---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-1-methoxyethene |
InChI |
InChI=1S/C5H11O4P/c1-5(7-2)10(6,8-3)9-4/h1H2,2-4H3 |
InChI Key |
FYIMTTZFAAPSCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)P(=O)(OC)OC |
Origin of Product |
United States |
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